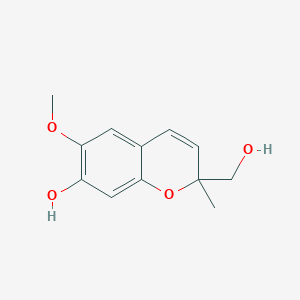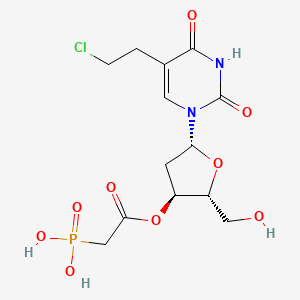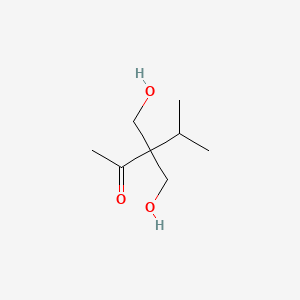![molecular formula C20H32O4 B14301551 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid CAS No. 114040-53-8](/img/structure/B14301551.png)
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid is a long-chain fatty acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid typically involves the epoxidation of a precursor fatty acid. The precursor fatty acid undergoes a series of reactions, including hydroxylation and epoxidation, to form the desired compound. Common reagents used in these reactions include peracids for epoxidation and hydroxylating agents such as osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
科学的研究の応用
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and surfactants.
作用機序
The mechanism of action of 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules. This interaction can modulate cellular signaling pathways and influence various biological processes.
類似化合物との比較
Similar Compounds
14,15-Epoxy-5,8,11-eicosatrienoic acid: Another long-chain fatty acid with an oxirane ring.
(5Z,8Z,11Z,17Z)-14,15-epoxyicosatetraenoic acid: A similar compound with additional double bonds.
Uniqueness
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid is unique due to its specific structure, which includes a hydroxyl group and an oxirane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
114040-53-8 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC名 |
13-[3-(4-hydroxypentyl)oxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-17(21)13-12-15-19-18(24-19)14-10-8-6-4-2-3-5-7-9-11-16-20(22)23/h2,4-5,7-8,10,17-19,21H,3,6,9,11-16H2,1H3,(H,22,23) |
InChIキー |
PITIULPUTHHIBJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
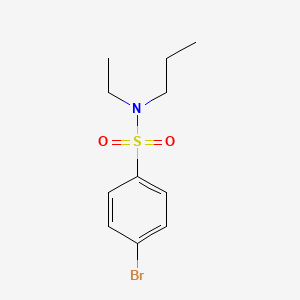
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
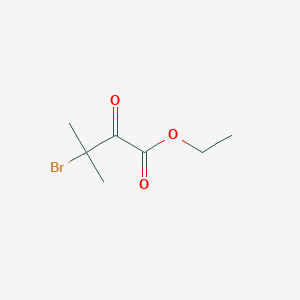
![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
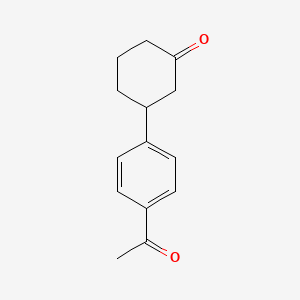
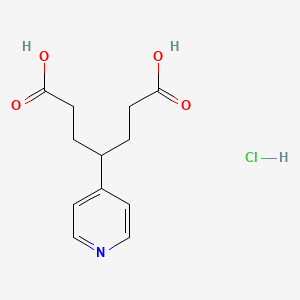
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
